(S)-2,2,2-TRIFLUORO-1-(PYRIDIN-3-YL)ETHAN-1-AMINE
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Overview
Description
(S)-2,2,2-TRIFLUORO-1-(PYRIDIN-3-YL)ETHAN-1-AMINE is a chiral amine compound characterized by the presence of a trifluoromethyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-TRIFLUORO-1-(PYRIDIN-3-YL)ETHAN-1-AMINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and trifluoromethylated reagents.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-TRIFLUORO-1-(PYRIDIN-3-YL)ETHAN-1-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(S)-2,2,2-TRIFLUORO-1-(PYRIDIN-3-YL)ETHAN-1-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (S)-2,2,2-TRIFLUORO-1-(PYRIDIN-3-YL)ETHAN-1-AMINE exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoromethyl group and pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-2,2,2-TRIFLUORO-1-(PYRIDIN-3-YL)ETHAN-1-AMINE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H7F3N2 |
---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-pyridin-3-ylethanamine |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h1-4,6H,11H2/t6-/m0/s1 |
InChI Key |
ROWMBYANNAKARY-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=CN=C1)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC(=CN=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
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